5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel
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Overview
Description
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is a metalloporphyrin compound that features a nickel ion coordinated to a porphyrin ring substituted with four 3-methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with 3-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle.
Metalation: The porphyrin ligand is then reacted with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while substitution reactions can produce a variety of functionalized porphyrin derivatives .
Scientific Research Applications
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion in the center of the porphyrin ring can undergo redox reactions, making it an effective catalyst. The methoxy groups on the phenyl rings can also participate in interactions with other molecules, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel: Similar structure but with methoxy groups at the 4-position of the phenyl rings.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrinatonickel: Contains carboxyl groups instead of methoxy groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrinatonickel: Features methoxycarbonyl groups on the phenyl rings.
Uniqueness
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the position of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This positional difference can lead to variations in catalytic activity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C48H36CuN4O4 |
---|---|
Molecular Weight |
796.4 g/mol |
IUPAC Name |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Origin of Product |
United States |
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